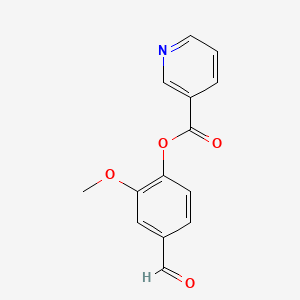
4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide” is a complex organic molecule. It contains a fluorophenyl group, a pyridazine ring, and a mesityl group. Fluorophenyl groups are common in many pharmaceuticals due to their stability and ability to form hydrogen bonds . Pyridazine is a basic aromatic ring with two nitrogen atoms, often used in the synthesis of pharmaceuticals . Mesityl groups are bulky substituents that can affect the solubility and reactivity of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl, pyridazine, and mesityl groups would significantly influence its structure. The fluorine atom in the fluorophenyl group is highly electronegative, which could result in a polar bond with the adjacent carbon atom .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The fluorophenyl group is generally quite stable and unreactive. In contrast, the pyridazine ring might participate in various chemical reactions, especially if it’s activated by other functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its stability and change its polarity .Applications De Recherche Scientifique
Synthesis and Evaluation of Anticancer Activity
A study highlighted the synthesis of new 3(2h)-one pyridazinone derivatives, aiming at potential antioxidant activity. These compounds, synthesized through esterification and subsequent reactions, were evaluated for in-vitro antioxidant activity, revealing potent antioxidant properties at a concentration of 50µg/ml. Molecular docking studies were conducted to explore the interaction with cyclin-dependent kinase protein and DNA-hexamer ATGCAT, suggesting a promising avenue for anticancer research (Mehvish & Kumar, 2022).
Sensitization of Eu(III) and Tb(III) Emission
Research into triarylboron-functionalized dipicolinic acids demonstrated the effective sensitization of the emissions of Eu(III) and Tb(III) ions, highlighting a high quantum efficiency upon excitation. This study provides insights into the role of intraligand charge-transfer transitions in the activation of lanthanide emissions, offering a pathway for the development of advanced luminescent materials (Park et al., 2014).
Corrosion Inhibition by Pyridazinone Derivatives
Another study investigated the corrosion inhibition effects of (6-phenyl-3-oxopyridazin-2-yl) acetohydrazide on mild steel in an acidic medium. This compound demonstrated significant efficacy, reaching about 85% inhibition, indicating its potential as a corrosion inhibitor in acidic solutions (Nahlé et al., 2017).
Anticancer, Antiangiogenic, and Antioxidant Properties
The synthesis of new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives was explored for their anticancer, antiangiogenic, and antioxidant properties. Certain compounds exhibited inhibitory activity close to methotrexate against human cancer cell lines and potent antiangiogenic activity against proangiogenic cytokines, suggesting their potential in cancer therapy (Kamble et al., 2015).
Sequential Nucleophilic Substitution for Drug Discovery
A methodological approach using 4,5,6-trifluoropyridazin-3(2H)-one as a scaffold for the synthesis of various disubstituted and ring-fused pyridazinone systems through sequential nucleophilic aromatic substitution was detailed. This process, which may be applicable in drug discovery, showcases the versatility of pyridazinone scaffolds in synthesizing polyfunctional systems with potential pharmaceutical applications (Pattison et al., 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(2,4,6-trimethylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c1-15-13-16(2)23(17(3)14-15)25-21(28)5-4-12-27-22(29)11-10-20(26-27)18-6-8-19(24)9-7-18/h6-11,13-14H,4-5,12H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOMYJVUPRFSIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

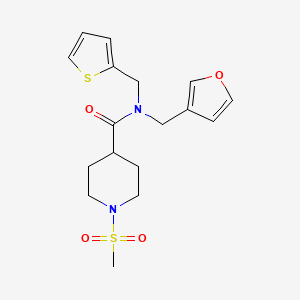
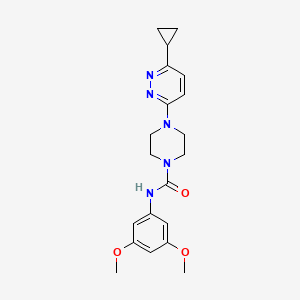
![N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-3,4-dimethoxybenzamide](/img/structure/B2541878.png)
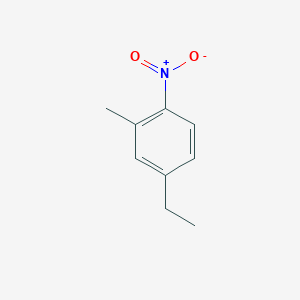
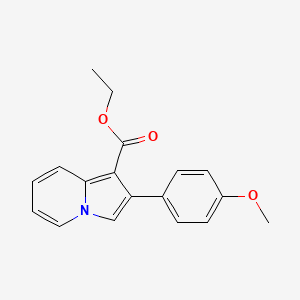
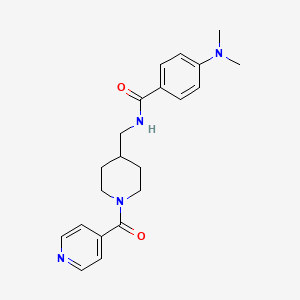
![2-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride](/img/structure/B2541887.png)
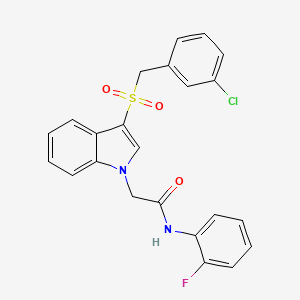

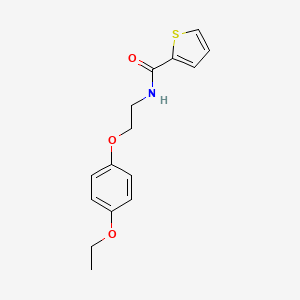
![Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride](/img/structure/B2541891.png)

![7-{[(2-Chlorobenzyl)oxy]methyl}-4-[(4-fluorophenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2541893.png)
